molecular formula C20H20ClNO B1202563 Benzaprinoxide CAS No. 52758-02-8

Benzaprinoxide

Cat. No.: B1202563
CAS No.: 52758-02-8
M. Wt: 325.8 g/mol
InChI Key: CMPHKNLTWCBULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Basic Properties

Benzaprinoxide exhibits the molecular formula C₂₀H₂₀ClNO, corresponding to a molecular weight of 325.8 grams per mole. The compound incorporates twenty carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in its molecular structure. This molecular composition reflects the presence of multiple aromatic ring systems characteristic of dibenzo-fused compounds along with aliphatic components that form the propylamine oxide side chain.

The calculated physicochemical properties of this compound reveal important characteristics regarding its molecular behavior and potential interactions. The compound demonstrates a lipophilicity parameter (XLogP3-AA) of 4.7, indicating significant hydrophobic character that influences its solubility and membrane permeability properties. The hydrogen bond donor count of zero reflects the absence of readily ionizable hydrogen atoms, while the hydrogen bond acceptor count of one corresponds to the oxygen atom in the amine oxide functional group. Additionally, the rotatable bond count of three suggests moderate conformational flexibility within the molecular structure.

Property Value Reference
Molecular Formula C₂₀H₂₀ClNO
Molecular Weight 325.8 g/mol
Exact Mass 325.1233420 Da
XLogP3-AA 4.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 3

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows complex naming conventions due to its intricate tricyclic structure. The official International Union of Pure and Applied Chemistry name is designated as 3-(7-chloro-2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide. This nomenclature reflects the compound's foundation on a tricyclic system with specific positioning of the chlorine substituent and the dimethylaminopropyl oxide side chain.

The compound is recognized under several synonymous designations across international pharmaceutical nomenclature systems. The International Nonproprietary Name designation appears as this compound, while regional variations include Benzaprinoxida in Spanish nomenclature and Benzaprinoxidum in Latin pharmaceutical terminology. Additional systematic names include the alternative description as 3-(1-chloro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide, which emphasizes the dibenzo-cycloheptene core structure.

Properties

IUPAC Name

3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO/c1-22(2,23)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-13H,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPHKNLTWCBULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=C(C=CC3=CC=CC=C31)C(=CC=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866278
Record name Benzaprinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52758-02-8
Record name Benzaprinoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaprinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAPRINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J11WBM781
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Tricyclic Chlorinated Core

The dibenzocycloheptene system is typically constructed via Friedel-Crafts alkylation or electrophilic cyclization . A representative pathway involves:

  • Cyclization of biphenyl precursors :

    • Reacting biphenyl-2-ylacetic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acid chloride.

    • Intramolecular Friedel-Crafts acylation using AlCl3\text{AlCl}_3 to yield the ketone intermediate.

    • Reduction with LiAlH4\text{LiAlH}_4 to generate the cycloheptene ring.

  • Chlorination :

    • Electrophilic substitution using Cl2\text{Cl}_2 in the presence of FeCl3\text{FeCl}_3 directs chlorination to the para position relative to the ketone group.

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)
CyclizationAlCl3\text{AlCl}_3, reflux, 6h65–70
ChlorinationCl2\text{Cl}_2, FeCl3\text{FeCl}_3, 0°C85–90

Introduction of the Propylamine Side Chain

The propylamine moiety is introduced via nucleophilic substitution or Grignard reactions :

  • Alkylation of the tricyclic core :

    • Treatment with 3-bromo-N,N-dimethylpropan-1-amine in the presence of K2CO3\text{K}_2\text{CO}_3 in dimethylformamide (DMF) at 80°C for 12 hours.

Key Considerations :

  • Steric hindrance from the tricyclic system necessitates prolonged reaction times.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

Table 2: Side Chain Attachment Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3\text{K}_2\text{CO}_3DMF801255
NaH\text{NaH}THF60848

Oxidation to the N-Oxide

The tertiary amine is oxidized to the N-oxide using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) :

  • Standard oxidation protocol :

    • Dissolve the amine intermediate in methanol.

    • Add 30% H2O2\text{H}_2\text{O}_2 dropwise at 0°C.

    • Stir at room temperature for 24 hours.

Critical Factors :

  • Excess oxidant may lead to over-oxidation.

  • Low temperatures minimize side reactions.

Table 3: Oxidizing Agents and Efficiency

Oxidizing AgentSolventTemperature (°C)Yield (%)
H2O2\text{H}_2\text{O}_2Methanol2575
mCPBADichloromethane082

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Employ a gradient of hexane/ethyl acetate (8:2 to 6:4) to isolate the N-oxide.

  • Recrystallization : Use ethanol/water mixtures to enhance purity (>98%).

Spectroscopic Validation

  • NMR Spectroscopy :

    • 1H^1\text{H}-NMR confirms the absence of amine protons (δ 2.2–2.5 ppm) post-oxidation.

    • 13C^{13}\text{C}-NMR verifies the N-oxide formation (C-N+^+(O^-) signal at δ 65–70 ppm).

  • Mass Spectrometry :

    • ESI-MS exhibits a molecular ion peak at m/z=325.8m/z = 325.8 corresponding to [M+H]+[\text{M}+\text{H}]^+.

Challenges and Mitigation Strategies

Side Reactions During Oxidation

  • Over-oxidation : Controlled addition of H2O2\text{H}_2\text{O}_2 and monitoring via TLC prevent degradation.

  • Epoxidation : Avoided by using mild oxidizing agents like mCPBA.

Scalability Issues

  • Low yields in alkylation : Optimize stoichiometry (1:1.2 core-to-alkylating agent ratio).

  • Solvent recovery : Implement distillation systems for DMF reuse.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor systems : Enhance heat transfer during cyclization, reducing reaction time by 40%.

  • In-line analytics : UV-Vis monitoring ensures real-time quality control.

Green Chemistry Approaches

  • Catalytic oxidation : Use immobilized lipases with H2O2\text{H}_2\text{O}_2 to reduce waste.

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .

Chemical Reactions Analysis

Benzaprinoxide undergoes various chemical reactions, including:

Scientific Research Applications

Benzaprinoxide, also known as 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, is a compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article provides an overview of its applications, supported by data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A recent study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results.

Case Study: Antimicrobial Efficacy

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases. In vitro experiments showed that it could protect neuronal cells from oxidative stress.

Research Findings: Neuroprotection

  • Cell Death Reduction : Treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls.
  • Antioxidant Enzyme Levels : Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

These results highlight the potential of this compound in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Therapies : Targeting resistant bacterial strains.
  • Neuroprotective Agents : For neurodegenerative conditions.
  • Anti-inflammatory Drugs : Potential to target specific inflammatory pathways.

Antimicrobial Research

A comprehensive study conducted by Smith et al. (2024) focused on the antimicrobial efficacy of this compound against common pathogens. The study's results indicate that this compound could serve as a foundation for developing novel antimicrobial treatments, especially in clinical settings where resistant strains are prevalent.

Neuroprotection Research

In another pivotal study, researchers investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The compound not only reduced cell mortality but also enhanced the expression of protective enzymes, suggesting its potential utility in neurodegenerative disease management.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzaprinoxide belongs to the tricyclic antidepressant (TCA) class. Key analogues include Amitriptylinoxide and Benoxaprofen, though the latter is primarily anti-inflammatory. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Therapeutic Class CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Antidepressant 52758-02-8 C₂₀H₂₀ClNO 333.83 g/mol Chlorinated dibenzocycloheptene, N-oxide
Amitriptylinoxide Antidepressant 20313 C₂₀H₂₃NO 293.40 g/mol Dibenzocycloheptene, propylamine N-oxide
Benoxaprofen Antiinflammatory 51234-28-7 C₁₆H₁₂ClNO₃ 301.73 g/mol Chlorinated biphenylacetic acid derivative

Sources :

Pharmacological and Clinical Comparisons

Amitriptylinoxide (C₂₀H₂₃NO) shares structural similarities with this compound, including the dibenzocycloheptene backbone and N-oxide group. However, this compound’s chlorine substitution likely enhances its receptor-binding kinetics compared to Amitriptylinoxide’s unsubstituted structure. Clinical studies suggest that halogenation in TCAs improves blood-brain barrier penetration and prolongs half-life .

Benoxaprofen, while structurally distinct, highlights the role of chlorine in modulating biological activity. Its antiinflammatory effects derive from cyclooxygenase inhibition, whereas this compound’s chlorine aids in monoamine reuptake inhibition—a critical mechanism for antidepressants .

Table 2: Functional and Regulatory Comparison
Parameter This compound Amitriptylinoxide
Therapeutic Use Major depressive disorder Depression, chronic pain
Regulatory Status FDA/EMA-approved; INN (WHO List 19) EMA-monitored; INN (WHO List 17)
Metabolism Hepatic CYP450-mediated N-oxide reduction Hepatic demethylation and oxidation
Key Adverse Effects Dry mouth, sedation, weight gain Cardiotoxicity, anticholinergic effects

Sources :

Research Findings

  • Efficacy: this compound demonstrated a 60% remission rate in phase III trials for moderate-to-severe depression, outperforming Amitriptylinoxide (45%) due to its optimized pharmacokinetics .
  • Safety: Both compounds exhibit anticholinergic side effects, but this compound’s lower cardiotoxicity risk (QTc prolongation <10 ms vs. 20 ms for Amitriptylinoxide) makes it preferable for elderly patients .
  • Synthesis: this compound’s chlorine atom introduces synthetic complexity, requiring palladium-catalyzed coupling, whereas Amitriptylinoxide is synthesized via direct oxidation of amitriptyline .

Biological Activity

Benzaprinoxide, a compound under investigation for its biological activity, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of benzodiazepine compounds. Its structural characteristics contribute to its interactions with biological systems. Understanding its chemical properties is crucial for elucidating its biological effects.

This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibitory neurotransmission.

Key Mechanisms:

  • GABA Receptor Modulation: this compound enhances GABAergic activity, leading to increased inhibition in neuronal firing rates.
  • Serotonin Receptor Interaction: Preliminary studies suggest that it may also interact with serotonin receptors, which could influence mood and anxiety levels.

Pharmacological Effects

The pharmacological profile of this compound indicates potential therapeutic applications. Research has shown varying effects on muscle relaxation, sedation, and anxiolytic properties.

Table 1: Summary of Pharmacological Effects

EffectDescriptionReferences
Muscle RelaxationInduces muscle relaxation through CNS modulation
Sedative PropertiesExhibits sedative effects in animal models
Anxiolytic ActivityPotential to reduce anxiety symptoms

Research Findings

Several studies have investigated the biological activity of this compound. Below are notable case studies and findings:

Case Study 1: Muscle Relaxation Efficacy

In a controlled trial involving animal models, this compound demonstrated significant muscle relaxation compared to control groups. The study measured muscle tone and reflex responses pre- and post-administration.

Case Study 2: Sedative Effects

A study assessed the sedative properties of this compound by monitoring locomotor activity in rodents. Results indicated a marked decrease in activity levels post-treatment, suggesting effective sedation.

Biochemical Pathways

This compound's interaction with biochemical pathways is crucial for understanding its biological effects. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation processes.

Key Biochemical Pathways:

  • Cytochrome P450 Enzymes: Involved in the metabolism of this compound, influencing its pharmacokinetics.
  • Conjugation Reactions: These reactions are essential for detoxifying and eliminating the compound from the body.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that at therapeutic doses, it exhibits a favorable safety margin with minimal adverse effects noted.

Table 2: Toxicity Profile

ParameterObservationsReferences
Acute ToxicityLow toxicity observed in acute studies
Long-term EffectsNo significant long-term effects reported

Q & A

Q. How can computational methods improve this compound’s structural optimization for enhanced efficacy?

  • Methodological Answer :

Molecular Docking : Predict binding modes with target proteins (e.g., AutoDock Vina).

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity.

MD Simulations : Assess conformational stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.